(2E)-3-(2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
Description
This compound belongs to the quinazolinone family, characterized by a 4-oxo-3,4-dihydroquinazolin-2-yl core substituted with a (2E)-3-(2-methoxyphenyl)prop-2-enenitrile moiety. The E-configuration of the double bond and the 2-methoxyphenyl group are critical to its stereoelectronic properties, influencing its biological activity and solubility. The nitrile group enhances molecular stability and may participate in hydrogen bonding, while the methoxy substituent modulates lipophilicity and metabolic stability .
Properties
Molecular Formula |
C18H13N3O2 |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
(E)-3-(2-methoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C18H13N3O2/c1-23-16-9-5-2-6-12(16)10-13(11-19)17-20-15-8-4-3-7-14(15)18(22)21-17/h2-10H,1H3,(H,20,21,22)/b13-10+ |
InChI Key |
LQFYNHSUEQNBTL-JLHYYAGUSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Biological Activity
(2E)-3-(2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a compound of significant interest due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (2E)-3-(2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is , and it features a quinazoline core, which is known for various biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- Several studies have indicated that derivatives of quinazoline exhibit anticancer properties. The presence of the methoxyphenyl group may enhance the compound's ability to inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
- Case Study : A study demonstrated that related quinazoline derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range.
-
Antimicrobial Properties
- The compound has shown potential antimicrobial activity against a range of pathogens. The nitrile and quinazoline functionalities are believed to contribute to this activity.
- Research Findings : In vitro studies revealed that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Anti-inflammatory Effects
- Compounds with similar structures have been reported to possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
- Experimental Evidence : In animal models, administration of related compounds resulted in reduced edema and inflammatory markers, indicating a potential therapeutic role in inflammatory diseases.
The mechanisms through which (2E)-3-(2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, which can disrupt signaling pathways involved in cell growth and survival.
- DNA Interaction : The compound may intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
Data Summary Table
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to (2E)-3-(2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile. Research indicates that quinazoline derivatives can inhibit cancer cell proliferation. For instance, derivatives of 4-oxoquinazoline have shown promising results against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL . The presence of the methoxyphenyl group may enhance the lipophilicity and bioavailability of these compounds, leading to improved anticancer activity.
Antimicrobial Activity
Compounds based on quinazoline structures have demonstrated notable antimicrobial properties. Studies have shown that certain derivatives exhibit significant activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For example, a series of 7-trifluoromethyl quinoline derivatives displayed effective antibacterial action with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis . The incorporation of electron-withdrawing groups has been linked to enhanced antimicrobial efficacy.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a rapid and efficient method for producing quinazoline derivatives. This technique allows for shorter reaction times and higher yields compared to traditional methods .
Green Chemistry Approaches
Recent advancements in green chemistry have facilitated the development of eco-friendly synthetic routes for producing quinazoline derivatives. Utilizing deep eutectic solvents (DES) has been shown to optimize reaction conditions while minimizing environmental impact .
Therapeutic Potential
The therapeutic applications of (2E)-3-(2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile are extensive:
Pain Management
Compounds within this chemical class have been investigated for their analgesic properties. Their ability to modulate pain pathways could provide new avenues for pain relief therapies .
Anti-inflammatory Applications
The anti-inflammatory properties of similar quinazoline derivatives suggest potential use in treating inflammatory diseases. These compounds may inhibit cyclooxygenase enzymes involved in inflammation processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related quinazolinone derivatives, focusing on substituent effects, biological activity, and synthetic approaches.
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Substituent Effects on Bioactivity
- For example, compound 1c (4-methoxyphenyl) showed moderate COX-2 inhibition, suggesting para-substitution is favorable for enzymatic interaction .
- Nitrile vs. Sulfonamide : Nitriles (as in the target compound) offer metabolic stability but may reduce solubility compared to sulfonamide derivatives (e.g., 1c ), which exhibit better aqueous solubility and higher COX-2 inhibition .
- Thioacetate vs. Ester Groups: Thioacetate derivatives (e.g., methyl 2-((3-(3-methoxyphenyl)-quinazolinonyl)thio)acetate) are more soluble than nitrile-containing analogues, making them preferable for synthetic intermediates .
Pharmacological Performance
- COX-2 Inhibition : The target compound’s nitrile group and E-configuration may limit its potency compared to sulfonamide-containing analogues like 1c , which achieved 47.1% inhibition at 20 μM. However, both are less potent than celecoxib (80.1% at 1 μM) .
- Antioxidant Activity: Ureido/thioureido quinazolinones (e.g., 3-(3-R-ureido-4-oxo-quinazolin-2-yl)methylnitrates) surpass standard antioxidants (ascorbic acid) due to radical-scavenging substituents . The target compound’s nitrile group lacks such activity, highlighting a trade-off between stability and bioactivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for (2E)-3-(2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile, and how can its structural integrity be validated?
- Answer : The compound can be synthesized via Knoevenagel condensation, a common method for α,β-unsaturated nitriles. Key steps include:
- Reacting a substituted quinazolinone with a 2-methoxyphenylacetonitrile derivative under basic conditions (e.g., piperidine in ethanol) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (E)-isomer.
- Validation :
- NMR : Confirm stereochemistry using -NMR coupling constants (J ≈ 12–16 Hz for trans-configuration) and -NMR for nitrile and carbonyl groups .
- HPLC : Purity >98% using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .
Q. What are the standard protocols for characterizing the crystallographic structure of this compound?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is optimal. Key steps:
- Grow crystals via slow evaporation in ethanol/dichloromethane.
- Analyze using Mo-Kα radiation (λ = 0.71073 Å) to determine bond angles, dihedral planes, and intermolecular interactions (e.g., hydrogen bonding involving the quinazolinone moiety) .
- Compare with computational models (DFT) to validate electronic properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent, cell lines). Methodological solutions include:
- Standardized Solubility Protocols : Use DMSO stock solutions ≤0.1% v/v to avoid solvent interference .
- Dose-Response Curves : Validate IC values across multiple replicates and orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors). Focus on the quinazolinone ring’s hydrogen-bonding potential and the methoxyphenyl group’s hydrophobic interactions .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors to predict bioactivity .
- MD Simulations : Run 100-ns trajectories to assess binding stability under physiological conditions (explicit solvent, 310 K) .
Q. How can researchers optimize the compound’s selectivity for a target enzyme isoform?
- Answer :
- Enzyme Inhibition Assays : Test against isoform panels (e.g., CYP450 isoforms) using fluorogenic substrates .
- Crystallographic Analysis : Compare co-crystal structures with isoforms to identify key residue differences .
- Proteomics : Use activity-based protein profiling (ABPP) to map off-target interactions .
Methodological Challenges & Data Analysis
Q. What experimental designs are recommended to assess the compound’s photostability under varying light conditions?
- Answer :
- Forced Degradation Studies : Expose to UV light (λ = 365 nm) in a photoreactor and analyze degradation products via LC-MS .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
- Data Interpretation : Compare fragmentation patterns with synthetic impurities (e.g., oxidation at the methoxy group) .
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Answer :
- Process Optimization : Switch from batch to flow chemistry for better temperature control during the condensation step .
- Catalyst Screening : Test alternatives to piperidine (e.g., DBU or ionic liquids) to enhance reaction efficiency .
- Byproduct Analysis : Use GC-MS to identify and mitigate side reactions (e.g., isomerization to the (Z)-form) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
